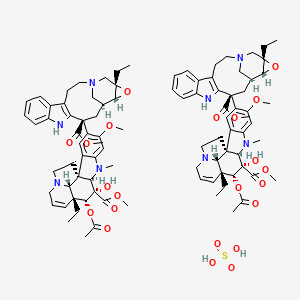

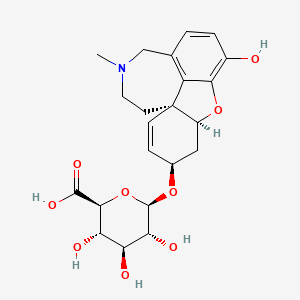

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate (M2A3DAP2P) is a small molecule that has been investigated for its potential applications in scientific research. M2A3DAP2P has been studied for its ability to act as a substrate for enzymes, and for its ability to bind to specific proteins.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Anti-myocardial Ischemia Drug Candidates : Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate derivatives have been synthesized for their potential as anti-myocardial ischemia drug candidates. These derivatives, designed to improve chemical stability and liposolubility, showed potent protective activities against hypoxia-induced cellular damage. Notably, they could increase cell viability, inhibit lipid hyperoxidation, and regulate the expression of apoptosis-related molecules, demonstrating significant anti-myocardial ischemic effects in vivo by reducing infarction size and increasing the level of intracellular enzymes detectable in serum (Dong, Wang, & Zhu, 2009).

Antitumor Activities : Another study explored the antitumor activities of derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, highlighting certain selective anti-tumor activities, suggesting the potential utility of these compounds in cancer treatment (Jing, 2011).

Development of New Materials

- Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which included derivatives of this compound, has contributed to advancements in materials science. These copolymers were prepared and characterized, revealing valuable properties for potential applications in various industries (Wojdyla et al., 2022).

Chemical Synthesis and Characterization

- Crystal Structure Analysis : The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been determined, providing insights into the molecular features responsible for their bioactivities, such as anticonvulsant activities. This research aids in understanding the stereochemistry and potential therapeutic applications of these compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSRTYMGLZOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696203 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170699-07-7 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)